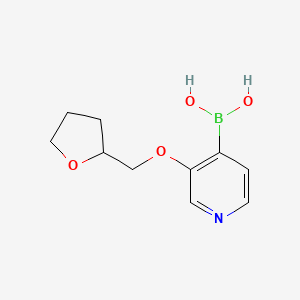![molecular formula C17H22INO4 B12511152 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodophenyl moiety. It is often used in organic synthesis and medicinal chemistry for the development of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected pyrrolidine with 4-iodobenzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, such as carboxylation of the corresponding ester or nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butoxycarbonyl)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(Tert-butoxycarbonyl)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition and halogen bonding, which can influence the compound’s reactivity and interactions.
Propriétés
IUPAC Name |
2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXNFISDKPVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
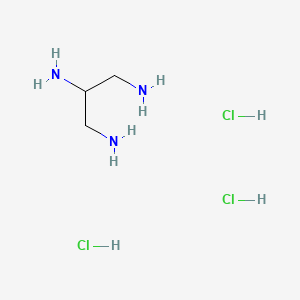
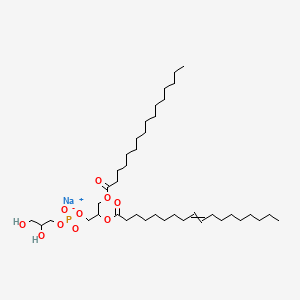
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)
![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
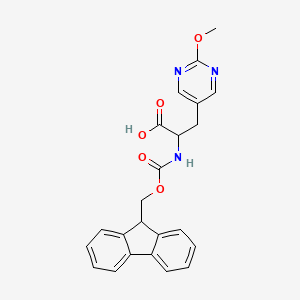
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
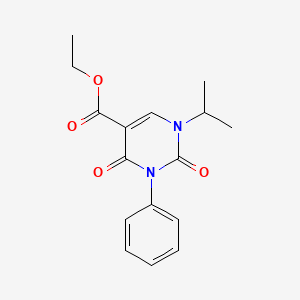
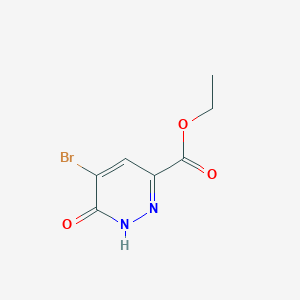
![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
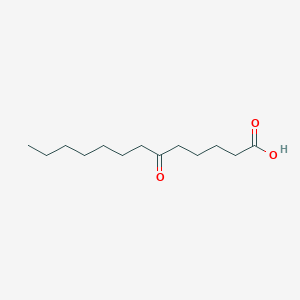
![Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12511131.png)
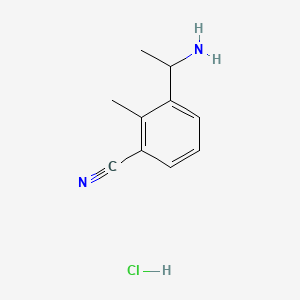
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
